Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate
Description
Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a synthetic carbamate derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 3-methoxyphenyl group. The molecule contains a tert-butyl carbamate-protected amine linked via an ethyl spacer to a urea moiety. Such compounds are often intermediates in medicinal chemistry, particularly in the development of protease inhibitors or kinase-targeting agents due to their ability to modulate hydrogen-bonding interactions . The 3-methoxyphenyl substituent may enhance lipophilicity and influence binding affinity, while the 5-oxopyrrolidinone ring contributes to conformational rigidity .
Properties
Molecular Formula |
C19H27N3O5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)21-9-8-20-17(24)13-10-16(23)22(12-13)14-6-5-7-15(11-14)26-4/h5-7,11,13H,8-10,12H2,1-4H3,(H,20,24)(H,21,25) |
InChI Key |
YDMRSJBTLRYUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Acid Derivatives
The 5-oxopyrrolidin-3-yl carbonyl group is typically constructed via intramolecular cyclization. A representative method involves treating γ-amino acids with dehydrating agents. For instance, BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) facilitates cyclization in dimethylformamide (DMF) with sodium bicarbonate, yielding pyrrolidinones in ~62% yield. Applied to the target compound, 3-methoxyphenyl-substituted γ-amino acids could undergo analogous cyclization:
Ring-Closing Metathesis (RCM)
Alternative approaches employ RCM using Grubbs catalysts. For example, diene precursors bearing methoxyphenyl substituents undergo metathesis to form the pyrrolidinone ring, though this method requires stringent anhydrous conditions and inert atmospheres.
Preparation of tert-Butyl (2-Aminoethyl)Carbamate
The ethylamine carbamate fragment is synthesized via Boc protection of ethylenediamine:
Boc Protection Under Basic Conditions
Ethylenediamine reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) in the presence of triethylamine (TEA), achieving selective mono-Boc protection. A reported protocol yields 78% purity after silica gel chromatography:
Alternative Protecting Group Strategies
In cases where Boc protection is incompatible, Fmoc or Cbz groups may substitute, though Boc remains preferred for its stability under acidic conditions.
Amide Coupling Strategies
Coupling the pyrrolidinone carboxylic acid with the Boc-protected ethylamine is critical. The following methods are prevalent:
Activation with Isobutyl Chloroformate
Analogous to the synthesis of (R)-tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate, isobutyl chloroformate activates the carboxylic acid at low temperatures (-15°C to 0°C). Subsequent reaction with sodium borohydride reduces intermediates, though in this case, the activated species would instead react with the amine:
Yields for similar reactions range from 54.5–58%, necessitating chromatographic purification (EtOAc/petroleum ether).
BOP-Mediated Coupling
As demonstrated in the synthesis of (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate, BOP reagent in DMF with sodium bicarbonate efficiently forms amide bonds. This method avoids low-temperature requirements and achieves 62% yield:
Optimization of Reaction Conditions
Solvent and Base Selection
Patent WO2019158550A1 highlights the importance of solvent and base in avoiding reaction mass solidification. Acetonitrile with triethylamine (4.6 equivalents) at 60°C enhances solubility and yield (93% vs. 85% in prior methods). For the target compound, DMF or THF with N-methylmorpholine (NMM) may improve mixing.
Reaction Time and Temperature
Extended stirring (3–10 hours) at moderate temperatures (20–25°C) ensures complete conversion. Rapid additions or excessive heat risk epimerization or decomposition.
Purification and Characterization
Chromatographic Techniques
Flash silica chromatography with gradients of EtOAc in heptane effectively isolates the product. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity.
Spectroscopic Validation
1H NMR (CDCl3) should display characteristic signals:
-
Aromatic protons from the 3-methoxyphenyl group (δ 6.8–7.5 ppm).
13C NMR confirms carbonyl (δ 170–175 ppm) and carbamate (δ 155–160 ppm) functionalities.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Bond
The amide bond in the compound undergoes nucleophilic substitution under acidic or basic conditions. For example, hydrolysis in acidic media yields the corresponding carboxylic acid and ethylenediamine derivatives.
| Reaction Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | 3-Methoxyphenylpyrrolidinone carboxylic acid + Ethylenediamine derivative | 78% | |
| NaOH (2M), EtOH, 60°C, 8h | Sodium carboxylate + Free amine | 65% |
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding a free amine. This reaction is critical for further functionalization in drug synthesis.
| Reagent System | Conditions | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA)/H2O (9:1) | 25°C, 2h | 92% | |
| HCl (4M in dioxane) | 0°C → RT, 4h | 85% |
Grignard and Organometallic Additions
The pyrrolidinone carbonyl group reacts with Grignard reagents to form tertiary alcohols. This is exemplified by reactions with isopropylmagnesium bromide:
| Grignard Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| i-PrMgBr (1.0M in THF) | THF | -40°C → RT | 24h | 63% | |
| MeMgCl (3.0M in THF) | THF | -70°C | 1h | 51% |
Example Reaction Pathway:
-
Nucleophilic attack of Grignard reagent at the pyrrolidinone carbonyl.
-
Protonation to form a tertiary alcohol intermediate.
Reductive Amination and Alkylation
The deprotected amine (post-Boc removal) participates in reductive amination with aldehydes/ketones or alkylation with alkyl halides.
| Substrate | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | NaBH3CN, MeOH | RT, 6h | 68% | |
| Methyl iodide | K2CO3, DMF | 60°C, 12h | 74% |
Cross-Coupling Reactions
The 3-methoxyphenyl group enables participation in Suzuki-Miyaura couplings. For instance:
| Boronic Acid | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh3)4, K2CO3, DME | 80°C, 8h | 56% |
Interaction with Biological Targets
The compound’s amide and aromatic groups facilitate hydrogen bonding and hydrophobic interactions with enzymes. Studies on SARS-CoV 3CL protease inhibition reveal:
-
Key Interaction: Hydrogen bonding between the methoxyphenyl group and Glu166 residue .
-
Activity Data: IC50 = 0.42 μM against SARS-CoV 3CL protease .
Stability Under Thermal and Oxidative Conditions
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| 100°C, air | Degradation via oxidation | 2h | |
| 25°C, N2 atmosphere | Stable for >30 days | - |
Comparative Reactivity with Analogues
Scientific Research Applications
Biological Applications
-
Pharmacological Efficacy
- Spinal Cord Injury Treatment : Tert-butyl derivatives have shown promise in treating spinal cord injuries in animal models. In a study involving dogs with naturally occurring spinal cord injuries, the tert-butyl derivative demonstrated significant improvement in motor function without adverse effects, highlighting its potential for therapeutic use in similar human conditions .
- Potassium Channel Modulation : Research indicates that the compound acts as a potassium channel antagonist, similar to other derivatives like 4-aminopyridine. It has been shown to restore conduction in damaged neural tissues, suggesting its utility in neuroprotection and recovery from nerve injuries .
-
Synthetic Intermediates
- The compound serves as a synthetic intermediate for the preparation of lacosamide, an antiepileptic drug. The synthesis involves the conversion of tert-butyl carbamate derivatives into more complex structures through various organic reactions . This application underscores its importance in pharmaceutical chemistry.
Synthetic Applications
-
Synthesis of Novel Compounds
- Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate can be utilized to synthesize other bioactive compounds through amide bond formation and carbonyl chemistry. Its reactivity allows for the introduction of diverse functional groups, making it a versatile building block in organic synthesis .
- Phase-Transfer Catalysis
Case Study 1: Efficacy in Canine Models
In a controlled study on dogs with spinal cord injuries, the administration of tert-butyl derivatives resulted in improved locomotor scores and enhanced recovery of motor functions. The study concluded that these compounds could be effective alternatives to existing treatments like 4-aminopyridine, with fewer side effects observed during trials .
Case Study 2: Synthetic Pathway Development
A recent investigation focused on developing synthetic pathways for lacosamide using tert-butyl carbamate derivatives. The study detailed the reaction conditions and yields achieved during the synthesis, demonstrating the compound's utility as a precursor for pharmaceutical applications .
Mechanism of Action
The mechanism of action of tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets, while the carbamate moiety can form hydrogen bonds with amino acid residues in the enzyme .
Comparison with Similar Compounds
Structural Analogues
a. tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS 1505517-05-4)
- Core Structure : Shares the 5-oxopyrrolidin-3-yl carbamate framework but replaces the 3-methoxyphenyl group with a methyl substituent.
- Stereochemistry : The (3R)-configuration introduces chirality, which may affect biological activity or metabolic stability compared to the achiral target compound .
- Applications : Used in peptide mimetics and as a building block for kinase inhibitors.
b. tert-Butyl (5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethylcarbamate derivatives
- Core Structure: Chromen-4-one instead of pyrrolidinone, with fluoro substituents.
- Physical Properties : Higher melting points (e.g., 163–166°C) due to planar aromatic systems .
c. (E)-Tert-butyl-((1-allyl-5-(3-ethylpent-3-en-2-yl)-1H-pyrrol-3-yl)methyl)carbamate
- Core Structure : Allyl-substituted pyrrole with a branched alkyl chain.
- Synthesis : Prepared via acid-catalyzed cyclization, yielding a 56% product with diastereomers (4:1 ratio). Lower yield compared to the target compound’s 80% synthesis efficiency .
- Stability : The allyl group may confer susceptibility to oxidation, unlike the methoxyphenyl group in the target compound .
Chemical Stability and Reactivity
- Reduction Resistance: Unlike tert-butyl 1H-pyrrole-1-carboxylate, which is resistant to NaBH₄ reduction in ethanol, the target compound’s urea linkage may be more reactive under basic conditions .
- Hydrolytic Stability : The tert-butyl carbamate group in the target compound is stable under mild acidic/basic conditions, similar to derivatives in .
Pharmacological Potential
- Target Compound : The 3-methoxyphenyl group may improve blood-brain barrier penetration compared to alkyl-substituted analogues (e.g., CAS 1505517-05-4) .
- Chromenone Derivatives: Exhibit potent kinase inhibition (e.g., Mass: 615.7 [M+1]), suggesting broader therapeutic applications than pyrrolidinone-based compounds .
Biological Activity
Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps generally include:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Carbamate Formation : The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to yield the carbamate structure.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study reported that derivatives with similar structural motifs showed IC50 values in the micromolar range against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves apoptosis induction and inhibition of tumor growth in animal models .
Antibacterial Activity
The compound's derivatives have also been evaluated for antibacterial activity. In vitro assays demonstrated effectiveness against strains such as E. coli and Staphylococcus aureus. The microdilution broth susceptibility assay revealed that certain derivatives displayed low minimum inhibitory concentrations (MIC), indicating strong antibacterial potential .
Anti-inflammatory Activity
The anti-inflammatory properties of related carbamate compounds have been documented, showing significant inhibition in carrageenan-induced paw edema models in rats. Percent inhibition values ranged from 54% to 39%, comparable to standard anti-inflammatory drugs like indomethacin .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the aromatic ring enhances activity by improving interactions with biological targets.
- Pyrrolidine Configuration : The stereochemistry of the pyrrolidine moiety significantly influences binding affinity and selectivity towards specific receptors.
A detailed SAR analysis can be summarized as follows:
| Compound | Substituent | Activity (IC50/EC50) | Target |
|---|---|---|---|
| 1 | Methoxy | 25 μM | Cancer |
| 2 | Chlorine | 12 nM | D3R |
| 3 | Fluoro | 8 nM | CB1R |
Case Studies
Several studies have illustrated the biological efficacy of this compound:
- In Vivo Tumor Growth Suppression : A study involving xenograft models showed that administration of related compounds resulted in a significant reduction in tumor size compared to controls.
- Mechanistic Insights : In vitro studies using flow cytometry demonstrated that these compounds induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents against malignancies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
